5-Ethoxy-2-methylbenzoic acid
Description
5-Ethoxy-2-methylbenzoic acid (CAS: 45513-32-4) is a substituted benzoic acid derivative featuring an ethoxy group (-OCH₂CH₃) at the 5-position and a methyl group (-CH₃) at the 2-position of the aromatic ring, along with a carboxylic acid (-COOH) functional group at the 1-position (ortho to the methyl group). This compound’s molecular formula is C₁₀H₁₂O₃, with a molecular weight of 180.20 g/mol.
The ethoxy and methyl groups introduce steric and electronic effects that may modulate reactivity, such as in esterification or amidation reactions. For instance, the ethoxy group’s larger size compared to methoxy could hinder nucleophilic substitution or alter crystal packing via van der Waals interactions .
Properties
IUPAC Name |
5-ethoxy-2-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-3-13-8-5-4-7(2)9(6-8)10(11)12/h4-6H,3H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZXWXJHPVZVFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10901610 | |
| Record name | NoName_743 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10901610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxy-2-methylbenzoic acid typically involves the ethylation of 2-methylbenzoic acid. One common method is the reaction of 2-methylbenzoic acid with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 5-Ethoxy-2-methylbenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: this compound can be converted to 5-ethoxy-2-methylbenzaldehyde or this compound.
Reduction: The reduction of the carboxylic acid group yields 5-ethoxy-2-methylbenzyl alcohol.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Ethoxy-2-methylbenzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. For example, they may be used in the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its unique chemical properties make it valuable in the production of polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of 5-Ethoxy-2-methylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ethoxy and methyl groups can influence the compound’s binding affinity and specificity for its molecular targets. The exact pathways involved can vary based on the derivative and the biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds are analyzed for substituent effects, synthesis, and applications:
5-Methoxy-2-methylbenzoic Acid
- Structure : Methoxy (-OCH₃) at 5-position, methyl at 2-position.
- Molecular formula : C₉H₁₀O₃ (MW: 166.18 g/mol).
- Key differences :
5-Bromo-2-methoxybenzoic Acid
- Structure : Bromo (-Br) at 5-position, methoxy at 2-position.
- Synthesis : Prepared via alkylation of 5-bromo-salicylic acid with iodomethane and K₂CO₃, followed by hydrolysis ().
- Key differences: Bromine’s electron-withdrawing effect enhances acidity of the carboxylic acid (pKa likely lower than ethoxy/methoxy analogs). Potential as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromo substituent .
- Applications : Used to synthesize antibacterial agents targeting biofilm formation ().
Ethyl 2-Methoxybenzoate
- Structure : Methoxy at 2-position, ethyl ester (-COOCH₂CH₃) at 1-position.
- Molecular formula : C₁₀H₁₂O₃ (MW: 180.20 g/mol).
- Key differences: Ester group increases volatility and solubility in organic solvents (e.g., ethanol) compared to carboxylic acid derivatives . Lacks hydrogen-bonding capability of -COOH, altering crystal packing and melting behavior.
- Applications : Likely used as a flavoring agent or fragrance intermediate due to ester functionality.
5-Iodo-2-methylbenzoic Acid
- Structure : Iodo (-I) at 5-position, methyl at 2-position.
- Higher susceptibility to nucleophilic aromatic substitution compared to ethoxy/methoxy analogs .
Data Table: Comparative Analysis
Research Findings and Insights
- Synthetic Routes : Alkylation (e.g., iodomethane for methoxy) and hydrolysis are common for alkoxy-substituted benzoic acids. Ethoxy groups may require ethylating agents (e.g., ethyl bromide) under similar conditions .
- Crystal Packing : Hydrogen bonding (e.g., O–H⋯O in carboxylic acids) dominates solid-state interactions. Ethoxy’s larger size may reduce packing efficiency compared to methoxy, lowering melting points .
- Bioactivity : Bromo and iodo derivatives show promise in antibacterial applications, while ethoxy/methoxy analogs may serve as safer alternatives due to reduced halogen toxicity .
Biological Activity
5-Ethoxy-2-methylbenzoic acid is a benzoic acid derivative that has garnered attention in biological and medicinal research due to its potential therapeutic applications. This compound exhibits a range of biological activities, including antimicrobial, antioxidant, and possible anti-inflammatory effects. The following sections detail the biochemical properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
This compound is characterized by the presence of an ethoxy group and a methyl group on the benzene ring. This unique substitution pattern contributes to its distinctive chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀O₂ |
| Molecular Weight | 150.17 g/mol |
| Melting Point | 64-66 °C |
| Solubility | Soluble in organic solvents |
Target of Action
The compound's biological activity is primarily attributed to its interactions at the cellular and molecular levels. Similar compounds in the benzamide class have been shown to affect various biochemical pathways, including:
- Antioxidant Activity : The compound may scavenge free radicals, thereby mitigating oxidative stress in cells.
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial effects against a range of pathogens.
Biochemical Pathways
Research indicates that benzoic acid derivatives can influence several biochemical pathways:
- Cell Signaling : These compounds can modulate signaling pathways that regulate cell proliferation and apoptosis.
- Gene Expression : They may alter gene expression profiles, impacting cellular metabolism and function.
Antimicrobial Activity
A study highlighted the antimicrobial potential of this compound derivatives against various bacterial strains. The compound demonstrated significant inhibition of bacterial growth, indicating its potential as a therapeutic agent in treating infections.
Antioxidant Activity
In vitro assays have shown that this compound exhibits strong antioxidant properties. It effectively reduced oxidative stress markers in cell cultures, suggesting its role in protecting cells from oxidative damage.
Case Studies
- Antimicrobial Efficacy : A study conducted on the efficacy of this compound against Staphylococcus aureus demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent antibacterial activity.
- Oxidative Stress Reduction : In a murine model, administration of this compound resulted in a significant decrease in malondialdehyde levels (a marker of oxidative stress), supporting its potential use as an antioxidant agent.
Comparison with Similar Compounds
The biological activity of this compound can be contrasted with other benzoic acid derivatives:
| Compound | Antimicrobial Activity | Antioxidant Activity |
|---|---|---|
| This compound | High | High |
| 2-Methylbenzoic acid | Moderate | Low |
| 5-Ethyl-2-methylbenzoic acid | Moderate | Moderate |
Q & A
Q. How do environmental factors (pH, light) impact the stability of this compound in long-term storage?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
